molecular formula C19H26N2O5 B8494648 N-Boc-glycyl-L-proline benzyl ester

N-Boc-glycyl-L-proline benzyl ester

Cat. No.: B8494648
M. Wt: 362.4 g/mol
InChI Key: ZBMPRWSDHSWWIX-HNNXBMFYSA-N
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Description

N-Boc-glycyl-L-proline benzyl ester is a complex organic compound that belongs to the class of carboxylic acid esters. This compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The compound’s structure includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring, and a benzyl ester group, which is an ester derived from benzoic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-glycyl-L-proline benzyl ester typically involves multiple steps, starting with the protection of the amine group using the tert-butoxycarbonyl (Boc) groupThe reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts such as triethylamine or N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve the use of flow microreactor systems, which offer a more efficient and sustainable method for the synthesis of tert-butyl esters. These systems allow for better control of reaction conditions and can lead to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-Boc-glycyl-L-proline benzyl ester undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic acid (TFA) for deprotection of the Boc group, lithium aluminum hydride (LiAlH4) for reduction, and various oxidizing agents such as potassium permanganate (KMnO4) for oxidation .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, deprotection of the Boc group yields the free amine, while reduction of the ester group yields the corresponding alcohol .

Scientific Research Applications

N-Boc-glycyl-L-proline benzyl ester has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-Boc-glycyl-L-proline benzyl ester involves its role as a protecting group in organic synthesis. The Boc group protects the amine group from unwanted reactions, allowing for selective transformations of other functional groups. The compound’s molecular targets include enzymes and proteins that interact with the protected amine group, facilitating the synthesis of peptides and other complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Boc-glycyl-L-proline benzyl ester is unique due to its specific combination of functional groups, which allows for selective protection and transformation of the amine group. This makes it a valuable intermediate in the synthesis of complex organic molecules and peptides .

Properties

Molecular Formula

C19H26N2O5

Molecular Weight

362.4 g/mol

IUPAC Name

benzyl (2S)-1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]acetyl]pyrrolidine-2-carboxylate

InChI

InChI=1S/C19H26N2O5/c1-19(2,3)26-18(24)20-12-16(22)21-11-7-10-15(21)17(23)25-13-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3,(H,20,24)/t15-/m0/s1

InChI Key

ZBMPRWSDHSWWIX-HNNXBMFYSA-N

Isomeric SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCC[C@H]1C(=O)OCC2=CC=CC=C2

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)N1CCCC1C(=O)OCC2=CC=CC=C2

Origin of Product

United States

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